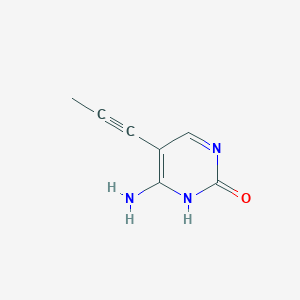
5-Propynylcytosine
Overview
Description
5-Propynylcytosine is a synthetic nucleoside analog with the molecular formula C7H7N3O. It is structurally similar to cytosine, one of the four main bases found in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propynylcytosine typically involves the use of DNA modifying enzymes. A neomorphic DNA methyltransferase is employed to generate the unnatural base 5-carboxymethylcytosine. This is followed by the use of a DNA deaminase capable of precise discrimination between cytosine modification states. The process requires a novel adapter strategy employing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving DNA modifying enzymes. The scalability of this process for industrial production would likely involve optimization of reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Propynylcytosine primarily undergoes reactions related to its role in DNA modification. These include:
Substitution Reactions: Involving the replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions:
DNA Methyltransferase: Used to introduce the propynyl group.
DNA Deaminase: Facilitates the discrimination between cytosine modification states.
Major Products Formed: The major product formed from these reactions is 5-carboxymethylcytosine, which is an intermediate in the synthesis of this compound.
Scientific Research Applications
5-Propynylcytosine has several applications in scientific research, particularly in the fields of epigenetics and gene regulation. It is used in Direct Methylation Sequencing (DM-Seq), a method for profiling 5-methylcytosine at single-base resolution. This method leverages the unique properties of this compound to accurately and directly detect 5-methylcytosine via a C-to-T transition in sequencing.
In addition, this compound and its derivatives, such as 5-formylcytosine, play significant roles in the epigenetic regulation of gene expression and cell differentiation. These compounds are involved in the demethylation of DNA and contribute to the growth and development of plants and mammals.
Mechanism of Action
The mechanism of action of 5-Propynylcytosine involves its incorporation into DNA, where it serves as a substrate for DNA modifying enzymes. The propynyl group attached to the cytosine ring allows for precise discrimination between different cytosine modification states. This enables the accurate detection and profiling of 5-methylcytosine in DNA sequencing.
Comparison with Similar Compounds
5-Methylcytosine: A naturally occurring modified base in DNA, involved in gene regulation.
5-Formylcytosine: A derivative of 5-Propynylcytosine, known for its role in DNA demethylation and epigenetic regulation.
Uniqueness of this compound: this compound is unique due to the presence of the propynyl group, which imparts distinct chemical properties and enhances its utility in DNA sequencing and epigenetic studies. Unlike other cytosine derivatives, this compound allows for direct and accurate detection of 5-methylcytosine without the need for bisulfite treatment .
Properties
IUPAC Name |
6-amino-5-prop-1-ynyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-3-5-4-9-7(11)10-6(5)8/h4H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNARSZPGNJZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=C(NC(=O)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151091-68-8 | |
| Record name | 5-Propynylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151091688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-PROPYNYLCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C43Y6J5Y2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


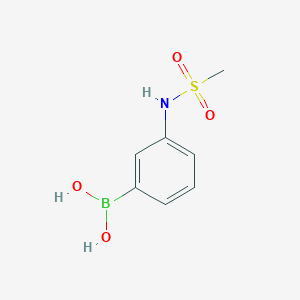
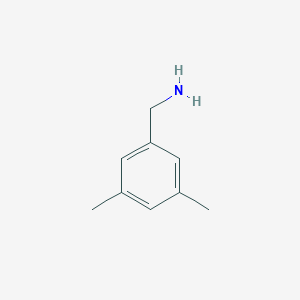
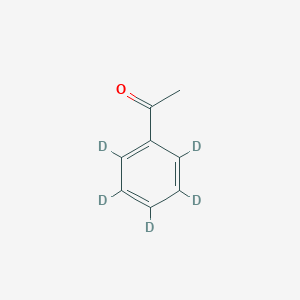


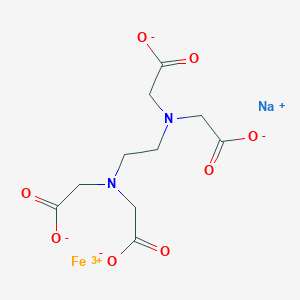
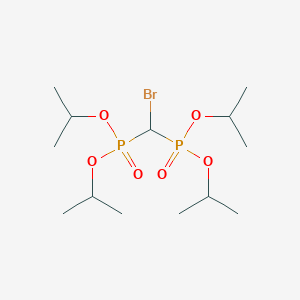
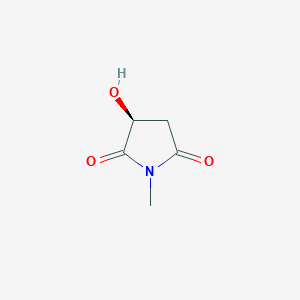

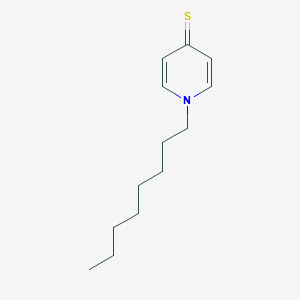

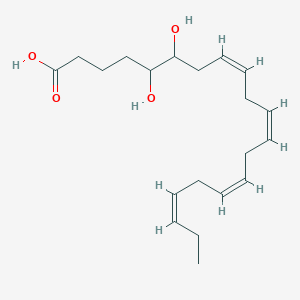
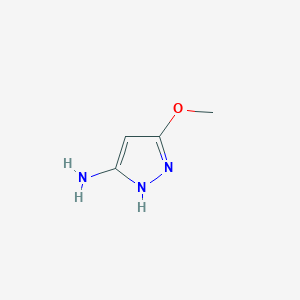
![Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate](/img/structure/B130814.png)
